1,3,5,7-Tetroxocane

Description

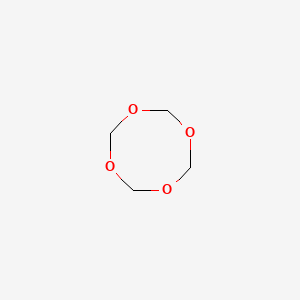

Structure

2D Structure

3D Structure

Properties

CAS No. |

293-30-1 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

1,3,5,7-tetraoxocane |

InChI |

InChI=1S/C4H8O4/c1-5-2-7-4-8-3-6-1/h1-4H2 |

InChI Key |

XGJWQNKXTXSVML-UHFFFAOYSA-N |

SMILES |

C1OCOCOCO1 |

Canonical SMILES |

C1OCOCOCO1 |

Other CAS No. |

293-30-1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5,7 Tetroxocane and Its Derivatives

Oligomerization and Polymerization Pathways to 1,3,5,7-Tetroxocane Formation

The formation of the this compound ring system is primarily achieved through the cyclooligomerization of formaldehyde (B43269). This process is a subset of the broader field of polymerization of formaldehyde, which can lead to linear polymers (polyoxymethylene) or cyclic oligomers of varying sizes, such as 1,3,5-trioxane (B122180) and this compound. annualreviews.orgscribd.com The reaction is typically catalyzed by acids and is sensitive to reaction conditions, which dictate the distribution of the resulting products. annualreviews.org

Acetaldehyde (B116499) Oligomerization to this compound

While the parent this compound is the cyclic tetramer of formaldehyde, the well-known derivative, metaldehyde (B535048), is the cyclic tetramer of acetaldehyde. wikipedia.orgwho.int The synthesis of metaldehyde involves the oligomerization of four acetaldehyde molecules. chegg.com This reaction is typically carried out at low temperatures, often below 0°C, in the presence of an acid catalyst. oup.com The process is reversible, and upon heating to approximately 80°C, metaldehyde can depolymerize back to acetaldehyde. wikipedia.org The reaction also yields the liquid trimer, paraldehyde. wikipedia.org

Catalytic Systems for Cyclic Acetal (B89532) Formation

The formation of this compound and its derivatives is a cationic polymerization reaction that occurs under acidic conditions. google.com A variety of catalytic systems have been employed to facilitate this transformation.

Mineral Acids: Strong mineral acids such as hydrochloric acid, sulfuric acid, nitric acid, and perchloric acid are effective catalysts. oup.comgoogle.com

Lewis Acids: Lewis acids can also be used to catalyze the polymerization of acetaldehyde. google.com

Heteropolyacid Supported Catalysts: A method utilizing a heterogeneous solid heteropolyacid supported on cesium carbonate has been reported for the synthesis of metaldehyde. chemicalbook.com This reaction was conducted in a fixed-bed reactor with γ-Al2O3 and ether, at a controlled temperature of 10°C, yielding a high purity product. chemicalbook.com

Acid Precursors: A method has been developed that uses a catalyst precursor of the general formula XpOnYm (where X is S, C, or P; Y is F, Cl, Br, I, or CN; p is 1 or 2; n is 0, 1, or 2; and m is an integer from 1 to 5). google.com This precursor gradually releases the acid catalyst during the reaction, leading to a more efficient process with shorter reaction times and higher yields compared to traditional methods. google.com

Specialized Catalysts: A patented method describes the use of a catalyst with the general formula HY:CPHSNM.HY (where P is an integer from 1 to 8; S is an integer from 1 to 16; M is an integer from 1 to 4; and Y is F, Cl, or Br) for the polymerization of acetaldehyde to metaldehyde. google.com This method is noted for its mild reaction conditions. google.com

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the modification of the ring's properties. This is most prominently seen in the synthesis of metaldehyde and the exploration of halogenated derivatives.

Preparation of 2,4,6,8-Tetramethyl-1,3,5,7-Tetroxocane (Metaldehyde)

Metaldehyde, the tetramer of acetaldehyde, is a white crystalline solid. wikipedia.orgoup.com Its synthesis is a well-established process involving the acid-catalyzed polymerization of acetaldehyde at reduced temperatures. wikipedia.orgoup.com For instance, treating acetaldehyde with chilled mineral acids yields metaldehyde in moderate amounts. wikipedia.org The reaction is often performed below 0°C, and various acid catalysts, including dry hydrogen chloride, have been used. oup.com The product exists as a mixture of four stereoisomers, which differ in the orientation of the methyl groups on the eight-membered ring. wikipedia.org

| Reaction Parameter | Condition | Reference |

| Starting Material | Acetaldehyde | wikipedia.orgchegg.com |

| Product | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane (Metaldehyde) | wikipedia.orgnih.gov |

| Catalyst | Mineral Acids (e.g., HCl, H2SO4) | wikipedia.orgoup.comgoogle.com |

| Temperature | Low, often below 0°C | oup.com |

| Byproduct | Paraldehyde (trimer of acetaldehyde) | wikipedia.org |

Multi-step Organic Reactions for Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound is an area of interest for creating new chemical structures. While specific examples of direct halogenation of the this compound ring are not extensively detailed in the provided search results, the synthesis of halogenated precursors can be inferred. For instance, the use of phosphorus pentachloride (PCl5) as part of a catalytic system for metaldehyde synthesis introduces a halogen-containing compound into the reaction, though it acts as a catalyst rather than a direct halogenating agent for the final product. google.com The synthesis of other halogenated organic compounds often involves multi-step reactions, and similar principles could be applied to create halogenated aldehydes that could then be cyclized.

Derivatization Strategies of the this compound Ring System

Derivatization of the this compound ring system can be approached through several strategies. One method involves the reaction of singlet oxygen with enamines to form peroxide intermediates, which can include stable macrocyclic tetroxocane derivatives. researchgate.net This has been explored in the synthesis of precursors to the high-energy material CL-20, where hexa(1-propenyl)hexaazaisowurtzitane undergoes photooxygenation, potentially forming tetroxocane structures as intermediates. researchgate.netgoogle.com Another approach involves the reaction of 1,3,5-trioxane with ethylene (B1197577) oxide to produce a novel cyclic formal, 1,3,5,7-tetraoxacyclononane, demonstrating the possibility of expanding the ring system through reactions with other cyclic ethers. rsc.org

Molecular Structure, Conformation, and Stereochemistry of 1,3,5,7 Tetroxocane

Conformational Analysis of the Eight-Membered Ring System

The conformational preferences of 1,3,5,7-tetroxocane are dictated by a delicate balance of torsional strains and transannular interactions. In solution, the molecule predominantly exists as a mixture of the boat-chair (BC) and crown (Cr) conformers. lookchem.comexlibrisgroup.com This equilibrium is a key feature of its chemical behavior.

Elucidation of Boat-Chair (BC) and Crown (Cr) Conformers

Spectroscopic investigations, particularly using infrared (IR) and Raman spectroscopy, have been instrumental in identifying the stable conformations of this compound. researchgate.net The crown-type conformation, also referred to as chair-chair, has been identified as the most stable form in both solution and crystalline phases. researchgate.net In the solid state, this compound crystallizes in a slightly distorted crown form. exlibrisgroup.com The crown conformer is characterized by its high symmetry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including deuterium (B1214612), proton, and carbon-13 NMR, has further confirmed the existence of both the boat-chair and crown conformers in solution. lookchem.comexlibrisgroup.com These studies provide a detailed picture of the conformational landscape of the molecule.

Pseudorotation and Ring Inversion Dynamics

The this compound ring system is not static. The boat-chair conformer undergoes rapid pseudorotation and ring inversion. lookchem.comexlibrisgroup.com In contrast, the inversion of the crown conformer is a slower process on the NMR timescale. lookchem.comexlibrisgroup.com

Dynamic NMR studies, including 2D exchange experiments, have revealed that the ring inversion of the crown conformer proceeds through the boat-chair form. lookchem.comexlibrisgroup.com This indicates that the boat-chair conformation acts as an intermediate in the interconversion pathway between the two enantiomeric crown forms.

Temperature Dependence of Conformational Equilibria

The equilibrium between the boat-chair and crown conformers is temperature-dependent. A notable difference in entropy has been observed between the "crown" and "boat-chair" forms of tetroxocane. cdnsciencepub.com This suggests that the relative populations of the conformers can be influenced by changes in temperature.

By analyzing the temperature dependence of the equilibrium constant, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the interconversion can be determined. cdnsciencepub.comrsc.org For instance, in a related system, the equilibrium between flexible and crown conformers showed a ΔH of -3.2 ± 0.5 kcal/mol and a ΔS of -7 ± 3 e.u., indicating a preference for the crown conformer at lower temperatures. cdnsciencepub.com

Stereochemical Aspects of Substituted this compound Derivatives

The introduction of substituents onto the this compound ring adds another layer of complexity to its stereochemistry, leading to the possibility of multiple stereoisomers.

Analysis of Stereoisomers in 2,4,6,8-Tetramethyl-1,3,5,7-Tetroxocane

2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane, also known as metaldehyde (B535048), exists as a mixture of four stereoisomers. wikipedia.org These isomers differ in the relative orientation of the methyl groups on the eight-membered ring. wikipedia.org The all-cis tetramer, where all methyl groups are in pseudo-equatorial positions, is a notable isomer. 182.160.97

Molecular Symmetries of Tetroxocane Stereoisomers

The different stereoisomers of 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane possess distinct molecular symmetries. The identified point groups for the four stereoisomers are C_s, C_2v, D_2d, and C_4v. wikipedia.org All of these stereoisomers have at least one plane of reflection, which means that none of them are chiral. wikipedia.org

Structural Elucidation in Solid and Solution States

The three-dimensional arrangement of this compound has been meticulously investigated, revealing different dominant conformations depending on the physical state.

Solid-State Conformation: The Crown Form

In the crystalline state, X-ray diffraction analysis has definitively established that this compound adopts a "crown" conformation. oup.com This structure, however, is not perfectly symmetrical. While it possesses an approximate C₄ᵥ symmetry, its exact symmetry is C₂. oup.com This distortion from a more regular crown shape is a strategy to minimize intramolecular steric strain, specifically the repulsions between hydrogen atoms. oup.com The close H···H distances in this distorted crown form are reported to be 2.16 and 2.20 Å. oup.com

A detailed X-ray diffraction study provided precise measurements of the molecular geometry. oup.com The unit cell is monoclinic with the space group C2/c. oup.com The average C–O bond length is 1.403 Å. The bond angles within the ring show some deviation, with the average C–O–C angle being 116.6° and the O–C–O angle being 113.8°. oup.com The torsion angles about the C–O bonds are also not uniform, with two distinct pairs of values: 83.7° and -83.6°, and 93.6° and -94.1°. oup.com

Deuterium NMR studies on solid tetroxocane-d₈ have corroborated the findings from X-ray crystallography, indicating that the molecule crystallizes in a slightly distorted crown form. exlibrisgroup.comlookchem.com These NMR experiments also revealed dynamic processes occurring in the solid state, specifically molecular 4-fold jumps about their pseudo-C₄ axes. exlibrisgroup.comlookchem.com

Table 1: Crystallographic and Bond Data for this compound in the Solid State oup.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.455 |

| b (Å) | 4.160 |

| c (Å) | 12.232 |

| β (°) | 108.4 |

| Molecules per unit cell (Z) | 4 |

| Average C–O Bond Length (Å) | 1.403 |

| Average C–O–C Bond Angle (°) | 116.6 |

| Average O–C–O Bond Angle (°) | 113.8 |

| Torsion Angles (C–O) (°) | 83.7, -83.6, 93.6, -94.1 |

Solution-State Conformation: A Dynamic Equilibrium

In solution, the conformational landscape of this compound is more complex. Dynamic NMR studies, including proton, carbon-13, and deuterium NMR, have shown that in isotropic and liquid crystalline solutions, this compound exists as a mixture of two primary conformers: the boat-chair (BC) and the crown (Cr). exlibrisgroup.com

The boat-chair form is characterized by extremely fast pseudorotation and inversion processes. exlibrisgroup.com In contrast, the inversion of the crown conformer is significantly slower on the NMR timescale. exlibrisgroup.com Two-dimensional exchange NMR experiments have demonstrated that the ring inversion of the crown conformer proceeds through the boat-chair form as an intermediate. exlibrisgroup.com Researchers have been able to determine the interconversion rate constants and equilibrium constants between these two forms over a wide range of temperatures in various solvents. exlibrisgroup.com

Table 2: Conformational States of this compound

| State | Predominant Conformation(s) | Key Characteristics |

| Solid | Distorted Crown (C₂ symmetry) oup.com | Slightly distorted from a regular crown to alleviate H···H repulsion. oup.com Molecules undergo 4-fold jumps in the solid state. exlibrisgroup.com |

| Solution | Boat-Chair (BC) and Crown (Cr) in equilibrium exlibrisgroup.com | The BC form undergoes rapid pseudorotation and inversion. exlibrisgroup.com The Cr form inverts more slowly, via the BC form. exlibrisgroup.com |

Spectroscopic and Diffraction Based Characterization of 1,3,5,7 Tetroxocane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a particularly powerful tool for elucidating the complex conformational landscape of 1,3,5,7-tetroxocane. In solution, the molecule exists as a dynamic equilibrium between two primary conformers: a rigid crown (Cr) form and a flexible boat-chair (BC) form. exlibrisgroup.com

Proton NMR studies are fundamental to understanding the conformational dynamics of this compound. At ambient temperatures, the interconversion between the boat-chair and crown conformers is rapid on the NMR timescale, resulting in a single, sharp resonance for the eight equivalent methylene (B1212753) (CH₂) protons.

However, low-temperature ¹H NMR experiments can "freeze out" these conformations, allowing for the observation of distinct signals for each form. In a seminal study, the ¹H NMR spectrum was recorded at -100 °C in a CHFCl₂/CF₂Cl₂ solvent mixture. Under these conditions, the rapid exchange is slowed, and separate signals for the major crown conformer and the minor boat-chair conformer can be resolved. The crown form, being highly symmetrical, displays a single sharp line. The much greater entropy of the minor, flexible isomer is a key piece of evidence for its boat-chair conformation. cdnsciencepub.com

Table 1: Low-Temperature ¹H NMR Chemical Shifts for this compound This interactive table provides the chemical shifts observed at -100 °C.

| Protons | Chemical Shift (δ) in ppm |

|---|---|

| Methylene Protons (CH₂) | 4.88 (Crown Conformer) |

| Acetal (B89532) Protons (OCHO) | 4.83 (Boat-Chair Conformer) |

Carbon-13 NMR spectroscopy complements proton NMR by providing direct information about the carbon skeleton of the molecule. exlibrisgroup.com Similar to the proton spectra, the room temperature ¹³C NMR spectrum of this compound shows a single sharp peak, indicating that all four carbon atoms are chemically equivalent due to rapid conformational averaging. The chemical shift for the carbon atoms is typically observed in the acetal region of the spectrum.

Studies on derivatives, such as 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane (metaldehyde), show distinct signals for the ring carbons and the methyl carbons, providing further insight into the structure of substituted tetroxocanes. nih.gov

Table 2: Representative ¹³C NMR Chemical Shift for this compound This interactive table shows a typical chemical shift for the conformationally averaged carbon atoms.

| Carbon Atom | Representative Chemical Shift (δ) in ppm |

|---|---|

| C1, C3, C5, C7 | ~93.4 |

In the solid state, X-ray diffraction has shown that this compound exists in a slightly distorted crown conformation. Solid-state deuterium (B1214612) (²H) NMR spectroscopy has been employed to probe the dynamics of the molecule in this crystalline form. exlibrisgroup.com

By analyzing a powdered sample of deuterated this compound, dynamic spectra were observed that are consistent with molecular four-fold jumps about their pseudo-C₄ axes. This indicates that even in the rigid crystalline lattice, the molecule undergoes rapid reorientation. Quantitative analysis of the dynamic line shape is consistent with the small distortion of the crown conformation and provides the kinetic equation for this jump rate:

kJ (s⁻¹) = 5.9 x 10¹⁶ exp(-15.9/RT)

where R is in kcal mol⁻¹ K⁻¹. exlibrisgroup.com This detailed motional information is crucial for understanding the physical properties of the solid material.

Dynamic NMR (DNMR) techniques, including line shape analysis and two-dimensional (2D) exchange spectroscopy (EXSY), have been instrumental in quantifying the kinetics of the conformational changes in this compound. exlibrisgroup.com While pseudorotation and inversion are extremely fast within the boat-chair form, the inversion of the crown conformer is relatively slow on the NMR timescale. exlibrisgroup.com

Analysis of variable-temperature NMR spectra reveals how the rate of interconversion changes with temperature. 2D EXSY experiments provide direct evidence for the exchange pathways, showing cross-peaks that connect the signals of the crown and boat-chair conformers. These studies have conclusively shown that the ring inversion process for the crown conformer occurs via the boat-chair form as an intermediate. Through these experiments, the interconversion rate constants and equilibrium constants between the two forms have been determined across a wide range of temperatures and in various solvents. exlibrisgroup.com

Deuterium NMR for Solid-State Dynamics and Conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-O bonds. Polarized infrared measurements on single-crystal samples have allowed for detailed assignment of the observed vibrational bands based on the known crystal structure.

The most prominent features in the IR spectrum are the strong absorption bands associated with the C-O-C acetal linkages. These, along with C-H stretching and various CH₂ bending modes, define the characteristic spectrum of the molecule.

Table 3: Principal Infrared Absorption Bands for this compound This interactive table summarizes the key vibrational modes and their typical frequency ranges.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Asymmetric & Symmetric Stretching | 3000 - 2850 | Strong | Characteristic of methylene (CH₂) groups. |

| CH₂ Scissoring | ~1470 | Medium | Bending vibration within the H-C-H plane. |

| CH₂ Wagging & Twisting | 1400 - 1200 | Medium-Weak | Bending vibrations out of the H-C-H plane. |

| C-O-C Asymmetric Stretching | 1200 - 1000 | Very Strong | A complex and strong series of bands characteristic of the ether/acetal linkages, often the most intense feature in the spectrum. |

| Ring Vibrations / C-C Stretching | Below 1000 | Medium-Weak | Complex vibrations involving the entire eight-membered ring. |

Raman Spectroscopic Characterization

Raman spectroscopy is a crucial technique for understanding the vibrational modes of this compound. Studies have utilized polarized Raman spectra of single crystals to interpret the compound's structure. aip.org The polarization properties of the Raman bands provide detailed information that can be interpreted based on the known crystal structure. aip.org

Research on this compound in various solutions using Raman spectroscopy has revealed insights into its conformational behavior. The spectra indicate that the molecule predominantly exists in a "crown" conformation. acs.org Normal mode calculations, combining valence-force-field intramolecular forces with van der Waals intermolecular interactions, have been performed to assign the observed Raman bands to specific molecular vibrations. aip.org These calculations help in understanding the forces at play both within the molecule and between adjacent molecules in the crystal lattice. aip.org

The following table summarizes key Raman spectral data for this compound, highlighting the vibrational modes associated with its characteristic structure.

| Frequency (cm⁻¹) | Assignment | Description |

| ~2900 | CH₂ Stretching | Symmetric and asymmetric stretching of methylene groups. |

| ~1450 | CH₂ Bending | Scissoring and wagging motions of the methylene groups. |

| ~1100 | C-O Stretching | Stretching vibrations of the carbon-oxygen bonds in the ring. |

| ~950 | Ring Deformation | Vibrations involving the deformation of the entire tetroxocane ring. |

| < 400 | Lattice Vibrations | Low-frequency modes corresponding to intermolecular motions in the crystal. aip.org |

Note: Specific peak positions can vary based on the physical state (solid, solution) and solvent used.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for the identification and structural confirmation of this compound and its derivatives, such as metaldehyde (B535048) (2,4,6,8-tetramethyl-1,3,5,7-tetroxocane). nih.govebi.ac.uk In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. thegoodscentscompany.comncats.io

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. nist.govnist.gov While the molecular ion (M⁺) at m/z 120 may be observed, the spectrum is often dominated by characteristic fragment ions resulting from the cleavage of the eight-membered ring. The NIST Mass Spectrometry Data Center reports key peaks that are instrumental in its identification. nih.gov For its methylated derivative, metaldehyde, GC-MS is a standard method for confirmation in various samples, including environmental and biological matrices. ebi.ac.ukthegoodscentscompany.com

The table below lists the significant mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.

| m/z | Relative Intensity | Putative Fragment |

| 61 | Top Peak | C₂H₅O₂⁺ |

| 91 | 2nd Highest | C₃H₇O₃⁺ |

| 44 | 3rd Highest | CH₄O⁺ |

| 120 | Low | C₄H₈O₄⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound and its derivatives in the solid state. This technique has established that the molecule adopts a "crown" conformation. oup.com The average C-O bond length is 1.403 Å, the average C-O-C bond angle is 116.6°, and the average O-C-O bond angle is 113.8°. oup.com

A low-temperature (150 K) redetermination of the structure of metaldehyde (2,4,6,8-tetramethyl-1,3,5,7-tetroxocane) confirmed its tetrameric nature. iucr.orgiucr.org In this derivative, the eight-membered ring also adopts a crown shape, with the methyl groups in equatorial positions. iucr.org The study provided high-precision data on bond lengths and angles, revealing slight deviations from perfect tetrahedral geometry around the carbon atoms, which may be attributed to temperature effects on the molecular conformation. iucr.orgiucr.org

Crystallographic Data and Space Group Determination

The crystal structure of this compound has been determined to be monoclinic, belonging to the space group C2/c, with four molecules per unit cell. oup.com

For the substituted derivative, 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane (metaldehyde), a low-temperature study found that it crystallizes in the tetragonal system with the space group I4. iucr.orgresearchgate.net The unit cell contains two molecules. iucr.orgresearchgate.net The asymmetric unit contains only one-quarter of the molecule, with the full molecule being generated by a fourfold rotation axis. iucr.orgresearchgate.net

The following table provides a summary of the crystallographic data for both compounds.

| Parameter | This compound | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | C2/c | I4 iucr.orgresearchgate.net |

| a (Å) | 11.455 | 10.4974 (10) iucr.orgresearchgate.net |

| b (Å) | 4.160 | 10.4974 (10) |

| c (Å) | 12.232 | 4.0967 (7) iucr.orgresearchgate.net |

| α (°) ** | 90 | 90 |

| β (°) | 108.4 | 90 |

| γ (°) | 90 | 90 |

| V (ų) ** | - | 451.44 (10) researchgate.net |

| Z | 4 | 2 iucr.orgresearchgate.net |

| Temperature (K) | Room Temp. | 150 iucr.orgresearchgate.net |

Data for this compound from Chatani et al. oup.com and for its tetramethyl derivative from Barnett et al. iucr.orgresearchgate.net

Relationship between Crystal Structure and Molecular Conformation

The conformation adopted by the this compound molecule is intrinsically linked to the forces within the crystal lattice. The molecule assumes a "crown" shape, which is a stable conformation for eight-membered rings. However, detailed X-ray analysis reveals that this is not a perfectly regular crown. oup.com The conformation is slightly deformed, with two distinct values for the C-O bond torsion angles (83.7° and 93.6°). oup.com This deformation is a compromise to alleviate intramolecular repulsion between hydrogen atoms on adjacent methylene groups, bringing the close H···H distances to 2.16 Å and 2.20 Å. oup.com

In the crystal structure of the tetramethyl derivative, metaldehyde, the molecules stack in columns along the c-axis. iucr.org The relationship between the crystal structure and molecular conformation is evident in the bond angles around the ring's carbon atoms, which deviate slightly from the ideal tetrahedral angle. iucr.org This deviation is thought to be a real structural feature influenced by intermolecular interactions and crystal packing forces at low temperatures, rather than an artifact of the experimental method. iucr.orgiucr.org

Theoretical and Computational Investigations of 1,3,5,7 Tetroxocane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects like temperature or solvent. These in silico approaches solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) Studies of Molecular Structure and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometry, molecular properties, and energy of molecules like 1,3,5,7-tetroxocane. DFT calculations are the foundation for many of the computed properties available in chemical databases. nih.gov These calculations confirm the fundamental structural details and energetic properties of the molecule.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₄ | PubChem nih.gov |

| Molecular Weight | 120.10 g/mol | PubChem nih.gov |

| IUPAC Name | 1,3,5,7-tetraoxocane | PubChem nih.gov |

| Canonical SMILES | C1OCOCOCO1 | PubChem nih.gov |

Semi-empirical Methods (CNDO/2, MINDO/3) in Conformational Analysis

Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data, allowing for faster computation, especially for larger molecules. Research has confirmed the application of the Complete Neglect of Differential Overlap (CNDO/2) and Modified Intermediate Neglect of Differential Overlap (MINDO/3) methods to study this compound. researchgate.net These calculations were performed as part of broader investigations into the conformational possibilities of the molecule, providing valuable insights into its structural preferences. researchgate.net

Ab Initio Calculations for Electronic Structure and Energetics

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without the use of experimental parameters, offering a high level of theoretical accuracy. These methods are crucial for determining the fundamental energetics of a molecule, such as its enthalpy of formation and entropy. nist.govnist.gov While specific ab initio studies dedicated solely to this compound are part of the broader computational chemistry literature, the thermochemical data they help produce are well-documented in resources like the NIST WebBook. nist.govnist.govchemeo.com These values are essential for understanding the molecule's stability and reactivity.

Table 2: Standard State Thermochemical Properties of this compound

| Property | Value | Unit | Phase | Source |

|---|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -540.5 ± 1.1 | kJ/mol | Solid | NIST nist.gov |

| Enthalpy of Formation (ΔfH°) | -470.9 ± 1.4 | kJ/mol | Gas | NIST nist.gov |

| Standard Molar Entropy (S°) | 171.19 | J/mol·K | Solid | NIST nist.gov |

| Enthalpy of Sublimation (ΔsubH°) | 69.6 | kJ/mol | NIST nist.gov |

Molecular Mechanics and Dynamics Simulations

While quantum methods focus on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulate the physical movements and interactions of atoms and molecules over time. These techniques are ideal for exploring conformational changes and environmental effects.

Computational Studies of Conformational Energy Landscapes

The conformational energy landscape of a molecule describes the potential energy associated with all its possible spatial arrangements. chemrxiv.org Molecular mechanics calculations have been successfully used to determine the geometries and energies of the various conformers of this compound. researchgate.net These studies have shown that a boat-chair conformation is the preferred, most stable structure for the molecule. researchgate.net Understanding this landscape is critical, as a molecule's conformation influences its physical properties and reactivity.

Table 3: Conformational Preference of this compound

| Method | Most Stable Conformer | Source |

|---|

Estimation of Solvent Effects on Molecular Dimensions

The surrounding environment, particularly the solvent, can significantly influence a molecule's size and preferred shape. Computational models are used to estimate these solvent effects. Theoretical studies on rotational isomerism have considered the impact of polar solvents on the conformational equilibrium of molecules including this compound. acs.org These simulations investigate how interactions, such as those involving dipoles, between the solute and solvent molecules can alter the molecular dimensions and the stability of different conformers. acs.org

Modeling of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for the modeling and interpretation of the spectroscopic parameters of this compound. These methods allow for the calculation of various spectroscopic data, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation and comparison with experimental findings. joaquinbarroso.commdpi.com

Normal mode calculations have been successfully employed to analyze the vibrational spectra of this compound. aip.org These calculations typically use a combination of valence-force-field intramolecular forces and van der Waals intermolecular interactions to model the crystal lattice dynamics. aip.org By adjusting the parameters of potential functions, such as the Lennard-Jones type, researchers can reproduce the observed lattice mode frequencies obtained from polarized infrared and Raman spectra of single-crystal specimens. aip.org This computational approach is essential for interpreting the polarization properties of the observed infrared and Raman bands in the context of the known crystal structure of this compound. aip.org

The vibrational analysis of this compound, along with other cyclic ethers, has been utilized in the calculation of thermodynamic properties like zero-point plus heat content energies. cdnsciencepub.com Such studies provide a bridge between spectroscopic data and the fundamental energetic properties of the molecule.

Quantum mechanical calculations are the primary method for accurately predicting NMR shielding tensors. joaquinbarroso.com From these tensors, the isotropic magnetic shielding values for each nucleus (e.g., ¹H and ¹³C) are determined. joaquinbarroso.com To make these values comparable to experimental data, they are referenced against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com The chemical shift is then obtained by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference. joaquinbarroso.com

For this compound, ¹³C NMR spectral analysis has been a subject of computational investigation. acs.org The chemical shifts provide insight into the electronic environment of the carbon atoms within the eight-membered ring.

Below is a table summarizing the types of spectroscopic parameters that are modeled computationally for this compound.

| Spectroscopic Parameter | Computational Method | Typical Software/Theory | Information Gained |

| Vibrational Frequencies (IR & Raman) | Normal Mode Analysis | GF Matrix Method, DFT (e.g., B3LYP) | Assignment of vibrational modes, understanding of intermolecular forces, confirmation of crystal structure. aip.orgaip.org |

| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | Gaussian, etc. with DFT (e.g., B3LYP) | Structural elucidation, assignment of signals to specific nuclei, understanding of electronic environment. joaquinbarroso.comacs.org |

| UV-Visible Absorption Maxima | Time-Dependent DFT (TD-DFT) | Various quantum chemistry packages | Prediction of electronic transitions and comparison with experimental spectra. mdpi.com |

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry is instrumental in predicting the feasibility, mechanisms, and energy changes associated with the chemical reactions of this compound. These theoretical investigations can explore reaction pathways that may be difficult to study experimentally.

One area of investigation has been the complexation of ions by this compound (also known as 8-crown-4). d-nb.info Early computational studies using Hartree-Fock calculations with a minimal basis set indicated a favorable energy difference for the complexation of a lithium ion within the crown conformation of the molecule. d-nb.info More advanced computational analyses, including activation strain and energy decomposition analyses using Density Functional Theory (DFT), have further elucidated these interactions. d-nb.info Such studies reveal that the complexation is primarily driven by enthalpy and that the favorable interaction is mainly electrostatic in nature. d-nb.info

The thermal decomposition and stability of related cyclic compounds have been modeled using reactive force field (ReaxFF) molecular dynamics simulations. nih.gov Although applied to analogous energetic materials, these methods are suitable for studying the decomposition pathways of this compound, predicting initial bond-breaking events, subsequent radical chain reactions, and the associated energy barriers. nih.gov

The energetics of reactions involving this compound have also been determined experimentally and are available for comparison with theoretical predictions. For instance, the enthalpy of reaction for the equilibrium between this compound and its smaller analog, 1,3,5-trioxane (B122180), has been measured. nist.gov

The table below presents examples of theoretically predicted and experimentally measured energetic data for reactions involving this compound.

| Reaction/Process | Parameter | Method | Predicted/Observed Value | Reference |

| Complexation with Lithium Ion | Complexation Energy | Hartree-Fock (STO-3G) | Favorable energy difference of 160 kcal/mol | d-nb.info |

| Complexation with Lithium Ion | Driving Force | DFT (Activation Strain & Energy Decomposition Analysis) | Enthalpy-driven, mainly electrostatic | d-nb.info |

| Equilibrium: 4 C₃H₆O₃ ⇌ 3 C₄H₈O₄ | Standard Enthalpy of Reaction (ΔrH°) | Calorimetry (crystal phase) | 12 ± 0.8 kJ/mol | nist.gov |

| Thermal Decomposition | Energy Barrier | ReaxFF (for analogous compounds) | Provides activation energies for decomposition steps | nih.gov |

| Formation from Elements | Standard Enthalpy of Formation (ΔfH°gas) | Not specified | -550.6 ± 4.2 kJ/mol | chemeo.com |

| Combustion | Standard Enthalpy of Combustion (ΔcH°solid) | Not specified | -2141.4 ± 1.7 kJ/mol | chemeo.com |

These computational and theoretical investigations are crucial for building a comprehensive understanding of the chemical behavior of this compound, from its spectroscopic signature to its reactivity and stability.

Polymerization Chemistry of 1,3,5,7 Tetroxocane

Thermodynamics of Ring-Opening Polymerization (ROP)

The thermodynamic feasibility of the ring-opening polymerization of cyclic monomers is governed by the Gibbs free energy change (ΔG_p) of the polymerization process. For polymerization to be favorable, ΔG_p must be negative. This is determined by the balance between the enthalpic (ΔH_p) and entropic (ΔS_p) contributions, as described by the equation: ΔG_p = ΔH_p - TΔS_p.

Ring Strain as the Driving Force for 1,3,5,7-Tetroxocane Polymerization

The primary driving force for the ring-opening polymerization of many cyclic compounds, including this compound, is the relief of ring strain. wikipedia.orgwiley-vch.de Ring strain arises from deviations from ideal bond angles, bond stretching or compression, and non-bonding interactions within the cyclic structure. wiley-vch.de The polymerization of this compound, an eight-membered ring, is driven by the release of this internal strain as the ring opens to form a more stable linear polymer chain. mdpi.com The enthalpy of polymerization serves as a quantitative measure of this ring strain. wiley-vch.de

Enthalpic and Entropic Contributions to Polymerization

The polymerization of most cyclic monomers is characterized by a decrease in entropy (ΔS_p < 0). wiley-vch.de This is primarily due to the loss of translational degrees of freedom as individual monomer molecules are converted into a more ordered polymer structure. wiley-vch.de Consequently, for the polymerization of this compound to be thermodynamically favorable, the enthalpic contribution must be sufficiently negative to overcome the unfavorable entropic change. wikipedia.orgwiley-vch.de This means that the relief of ring strain, which results in a negative enthalpy of polymerization (ΔH_p < 0), is the dominant factor. wikipedia.orgwiley-vch.de

The standard enthalpy of formation for solid this compound has been reported, which is a key parameter in understanding its polymerization thermodynamics. nist.govchemeo.com

Table 1: Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Standard solid enthalpy of combustion | ΔcH°solid | - | kJ/mol |

| Solid phase heat capacity | Cp,solid | - | J/mol·K |

| Solid phase molar entropy at standard conditions | S°solid,1 bar | - | J/mol·K |

| Standard solid enthalpy of formation | ΔfH°solid | - | kJ/mol |

Equilibrium Monomer Concentration and Polymerizability

The ring-opening polymerization of many cyclic monomers is a reversible process, leading to an equilibrium between the monomer and the polymer. wiley-vch.de The equilibrium monomer concentration ([M]_eq) is a critical parameter that determines the polymerizability of a cyclic monomer under specific conditions. A lower equilibrium monomer concentration indicates a greater driving force for polymerization. wikipedia.org For this compound, which is a byproduct in the copolymerization of trioxane (B8601419) and dioxolane, its equilibrium concentration was found to be approximately 0.02 mol/L. researchgate.net The relatively high concentration of unreacted monomer at equilibrium is a characteristic feature of ROP, stemming from the significant reversibility of the propagation step. wiley-vch.de

Kinetics and Mechanisms of this compound ROP

The rate and mechanism by which this compound polymerizes are crucial for controlling the properties of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization (CROP) is a common and industrially important method for the polymerization of cyclic ethers and acetals, including this compound. mdpi.com This process involves positively charged intermediates. mdpi.com Two primary mechanisms are generally considered for CROP: one where a cationic center exists at the end of the growing polymer chain, and another involving an "activated monomer" mechanism. mdpi.com The polymerization of this compound's structural relative, trioxane, often proceeds via a cationic mechanism, particularly in the solid state. rsc.organnualreviews.org

Initiation, Propagation, and Depropagation Reactions

The CROP of cyclic acetals involves several key steps:

Initiation: The process begins with the reaction of an initiator (I) with the monomer (M) to form an active species (m*). wiley-vch.de For cationic polymerization, this typically involves the formation of a tertiary oxonium ion.

Propagation: The active species then adds monomer molecules in a stepwise fashion, leading to the growth of the polymer chain. wiley-vch.deresearchgate.net This step is characterized by a propagation rate constant (k_p). wiley-vch.de

Depropagation: The propagation step is often reversible, with a competing depropagation reaction where the active chain end cleaves off a monomer unit. wiley-vch.de This is characterized by a depropagation rate constant (k_d). wiley-vch.de The balance between propagation and depropagation determines the equilibrium monomer concentration. wiley-vch.de

Side reactions, such as the formation of oligomers, can occur during the polymerization process, particularly in the molten state where the active chain ends have high mobility. rsc.org

Influence of Catalysts and Initiating Systems

The polymerization of this compound is significantly influenced by the choice of catalysts and initiating systems. Cationic polymerization is a primary method for the ring-opening polymerization of cyclic ethers like tetroxocane. iupac.org

Catalysts for Cationic Polymerization:

Lewis Acids: Catalysts such as boron trifluoride (BF₃) are effective in initiating the polymerization of cyclic ethers. iupac.org

Protonic Acids: Strong acids can also serve as initiators.

Organoaluminum Compounds: Co-catalysts like triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA) have shown high catalytic activity in related polymerizations. scielo.org.mx In some systems, the choice of organoaluminum co-catalyst significantly impacts the rate of polymerization and the molecular weight of the resulting polymer. scielo.org.mx For instance, in certain polymerizations, TEA leads to a much faster reaction rate compared to other co-catalysts like diisobutylaluminum hydride (DIBAH) and methylaluminoxane (B55162) (MAO). scielo.org.mx

Initiating Systems:

Radiation-Induced Polymerization: High-energy radiation, such as gamma rays, can initiate the polymerization of tetroxocane, particularly in the solid state. iupac.orgnih.gov This method allows for polymerization without the need for chemical initiators, which can simplify product purification. stanford.edu The initiation can proceed through ionic or free-radical mechanisms, depending on the reaction conditions. iupac.orgichtj.waw.pl

Chemical Initiators: Benzoyl peroxide is an example of a chemical initiator that can induce polymerization. iupac.org Interestingly, some systems that are typically polymerized cationically can be initiated by radical initiators under certain conditions, suggesting a complex interplay between radical and ionic mechanisms. iupac.org

The effectiveness of a given catalyst or initiating system can be influenced by factors such as the reaction temperature, the physical state of the monomer (solid or liquid), and the presence of co-catalysts or impurities. iupac.organnualreviews.org

Table 1: Comparison of Co-catalysts in a Representative Polymerization

| Co-catalyst | Monomer Conversion | Reaction Time (minutes) |

| Triethylaluminum (TEA) | 80% | 8 |

| Triisobutylaluminum (TIBA) | 82% | 20 |

| Diisobutylaluminum hydride (DIBAH) | 62% | 60 |

| Methylaluminoxane (MAO) | 3% | 60 |

Data adapted from a study on a related polymerization system to illustrate the varying efficiencies of different co-catalysts. scielo.org.mx

Solid-State Polymerization of this compound

The solid-state polymerization of this compound is a process where the monomer crystal is directly converted into a polymer crystal. This method offers unique control over the resulting polymer's structure and morphology.

Radiation-Induced Solid-State Polymerization

High-energy radiation, such as gamma rays or X-rays, is a key method for initiating the solid-state polymerization of this compound. nih.govannualreviews.org This process typically occurs when the monomer is irradiated in its crystalline form. annualreviews.org The radiation generates reactive species, such as ions or radicals, within the crystal lattice, which then initiate the ring-opening polymerization. nih.govichtj.waw.pl

The polymerization of tetroxocane in the solid state can lead to the formation of highly oriented polyoxymethylene crystals. annualreviews.orgresearchgate.net The resulting polymer chains often have a specific orientation relative to the crystallographic axes of the original monomer crystal. annualreviews.orgresearchgate.net One significant advantage of radiation-induced polymerization is that it can be carried out at temperatures well below the monomer's melting point, which helps to maintain the crystalline order during the reaction. annualreviews.orgmdpi.com The rate of polymerization and the final polymer yield can be influenced by factors such as the radiation dose, dose rate, and the temperature during irradiation. annualreviews.org

Research has shown that the morphology of the polyoxymethylene obtained through radiation-induced solid-state polymerization is often fibrous, consisting of extended polymer chains. researchgate.netkisti.re.kr

Chemically Induced Solid-State Polymerization

In addition to radiation, chemical initiators can also induce the solid-state polymerization of this compound. researchgate.netkisti.re.kr This method involves bringing a suitable catalyst into contact with the monomer crystals. Acidic catalysts are commonly employed for this purpose. wiley.com For instance, spraying a catalyst solution onto solid monomer can initiate the polymerization. rsc.org

A key difference observed between chemically induced and radiation-induced solid-state polymerization lies in the morphology of the resulting polymer. While radiation often produces a fibrous morphology, chemical induction can lead to a lamellar morphology composed of folded polymer chains. researchgate.netkisti.re.kr This suggests that the initiation mechanism plays a crucial role in determining the final polymer structure.

Role of Monomer Crystal Structure and Perfection on Polymerization

The crystal structure and the degree of perfection of the this compound monomer play a critical role in its solid-state polymerization. annualreviews.org The arrangement of the monomer molecules in the crystal lattice directly influences the propagation of the polymer chain and the orientation of the resulting polymer. rsc.org

Key factors include:

Molecular Arrangement: The specific packing of the tetroxocane molecules in the crystal dictates the pathway for the ring-opening and subsequent chain growth. rsc.org

Crystal Defects and Imperfections: Polymerization is often initiated at lattice defects or imperfections within the monomer crystal. annualreviews.org The concentration and nature of these defects can affect the rate of initiation.

Crystallization Conditions: The conditions under which the monomer is crystallized can affect the physical state of the crystal and, consequently, its polymerization behavior. annualreviews.org

The polymerization is a topochemical reaction, meaning the reaction is controlled by the crystal lattice of the monomer. rsc.org This control allows for the formation of polymers with a high degree of tacticity and crystallinity. rsc.org

Relationship between Oligomer Crystal Structures and Resultant Polyoxymethylene Orientation

The crystal structure of cyclic oligomers of formaldehyde (B43269), including this compound, has a profound influence on the orientation of the polyoxymethylene (POM) that is formed during solid-state polymerization. annualreviews.org

When a single crystal of tetroxocane is polymerized, the resulting POM crystals are not randomly oriented. Instead, they exhibit specific, preferred orientations with respect to the original monomer crystal's axes. researchgate.net For tetroxocane, which has a monoclinic crystal system, the main orientation of the resulting POM chains is parallel to the b-axis of the monomer crystal. researchgate.netresearchgate.net

In addition to this primary orientation, "twin" structures are also observed, where the polymer chains align along other specific directions within the original monomer crystal, such as the Current time information in Colombo, LK., chemrxiv.org, or longdom.org directions. researchgate.net This phenomenon is distinct from the twinning observed in POM derived from trioxane, which has a different (trigonal) crystal structure. researchgate.netresearchgate.net This difference underscores the principle that the molecular arrangement within the specific oligomer crystal dictates the final polymer orientation. researchgate.net

The relationship can be summarized as a form of epitaxy, where the growing polymer crystal's orientation is guided by the crystalline field of the unreacted monomer. annualreviews.org

Table 2: Crystallographic Relationship in Solid-State Polymerization of Tetroxocane

| Monomer Crystal Axis | Main Polymer Chain Orientation | Twin Polymer Chain Orientations |

| b-axis | Parallel | - |

| a-axis | - | Parallel to Current time information in Colombo, LK. |

| c-axis | - | Parallel to chemrxiv.org, longdom.org |

Data based on X-ray diffraction studies of partially polymerized tetroxocane crystals. researchgate.net

Control of Polymerization Conditions for Oligomer Suppression

The formation of low molecular weight cyclic oligomers is a common side reaction during the ring-opening polymerization of monomers like this compound. These oligomers can negatively impact the properties of the final polymer. Controlling the polymerization conditions is crucial to suppress their formation.

One effective strategy is to manage the mobility of the active chain end. rsc.org In molten-state polymerization, the high mobility of the growing polymer chain can lead to "back-biting" reactions, where the active end of a chain attacks a segment of its own chain, leading to the formation of cyclic oligomers.

Methods for Oligomer Suppression:

Solid-State Polymerization: By conducting the polymerization in the solid state, the mobility of the active chain end is significantly restricted by the surrounding solid monomer molecules. rsc.org This confinement hinders back-biting reactions and therefore suppresses the formation of cyclic oligomers. rsc.org

Lowering the Reaction Temperature: Performing the polymerization at lower temperatures, even in systems that are initially molten, can also reduce chain mobility and decrease the likelihood of side reactions that form oligomers. rsc.org For example, initiating polymerization in a molten state and then rapidly cooling the mixture can produce high molecular weight polymers with negligible amounts of oligomers. rsc.org

Catalyst Selection: The choice of catalyst can also influence the extent of oligomer formation. Some catalytic systems have been shown to be more effective at suppressing back-biting reactions than others.

These methods not only help in reducing unwanted oligomers but can also lead to the production of polymers with exceptionally high molecular weights and crystallinity. rsc.org

Polymer Characterization and Morphology

The polymerization of this compound results in the formation of polyoxymethylene (POM), a significant engineering thermoplastic. The characterization of this polymer and its morphology are crucial for understanding its properties and processing behavior. The conditions of polymerization, such as temperature and the initiation method, play a pivotal role in determining the final structure of the polymer.

Formation of Polyoxymethylene (POM) from this compound

This compound, the cyclic tetramer of formaldehyde, undergoes ring-opening polymerization to yield high-molecular-weight polyoxymethylene. This transformation is typically initiated cationically or by high-energy radiation in the solid state. The solid-state polymerization of this compound single crystals produces highly ordered and oriented POM. rsc.org

X-ray crystallographic analysis has been instrumental in understanding the relationship between the crystal structure of the monomer and the resulting polymer. sigmaaldrich.com The polymerization of tetraoxane (B8471865) yields a twinned polyoxymethylene crystal. In this structure, the polymer chains of the main crystal grow parallel to the b-axis of the original monomer crystal, while sub-crystals orient with their chains parallel to the uc.edu, sigmaaldrich.com, or copoldb.jp directions of the tetraoxane crystal. sigmaaldrich.com This results in a mosaic of main crystals with a primary orientation and sub-crystals with a "twin" orientation. sigmaaldrich.com

The crystallographic parameters of this compound and the resulting polyoxymethylene are summarized in the table below, providing insight into the structural transformation during polymerization.

| Compound | Chemical Formula | Crystal System | Space Group | Melting Point (°C) |

|---|---|---|---|---|

| This compound | (-CH₂-O-)₄ | Monoclinic | C₂h⁶-P2₁/n | 112 |

| Polyoxymethylene (trigonal) | (-CH₂-O-)n | Trigonal | C₃²-P3₁ | 178-181 |

| Polyoxymethylene (orthorhombic) | (-CH₂-O-)n | Orthorhombic | D₂⁴-P2₁2₁2₁ | - |

Nascent Morphology of Poly(oxymethylene) Crystals

The morphology of the poly(oxymethylene) crystals as they are formed (nascent morphology) is highly dependent on the polymerization conditions. When the solid-state polymerization of this compound is induced by chemical catalysts, such as gaseous BF₃, the resulting POM exhibits a lamellar morphology composed of folded polymer chains. researchgate.netnih.govradtech.org This structure contrasts sharply with the fibrous, extended-chain crystal morphology obtained from radiation-induced solid-state polymerization. researchgate.netnih.gov

In solution polymerization, for instance using nitrobenzene (B124822) as a solvent, the POM derived from this compound also presents a lamellar morphology, often with irregular hexagonoidal shapes. researchgate.net The temperature of polymerization also influences the final morphology; polymerization at 100°C has been found to produce untwinned crystals, whereas lower temperatures can result in the twinned structures mentioned previously. sigmaaldrich.com At 62°C, the formation of fibrous, extended-chain POM crystals has been reported. sigmaaldrich.com

Crystallization-Succeeding Polymerization Mechanism

The observed lamellar morphology of chemically initiated POM provides strong evidence for a "crystallization-succeeding polymerization" mechanism. researchgate.netradtech.org According to this model, the polymerization does not occur topochemically within the rigid crystal lattice of the monomer. Instead, individual monomer molecules are believed to detach from the crystal lattice and travel through the gas phase to reach the active catalytic centers where polymerization occurs. researchgate.netradtech.org The newly formed polymer chain then crystallizes from this non-crystalline state, leading to the observed folded-chain lamellar structures. researchgate.net This mechanism explains why the polymerization rate in such systems can be dependent on the size of the monomer crystals rather than solely on the amount of initiator. nih.gov

Molecular Weight Control in this compound Polymerization

Controlling the molecular weight of the resulting polyoxymethylene is essential for tailoring its mechanical and thermal properties. In the cationic ring-opening polymerization of cyclic ethers like this compound, several factors influence the final molecular weight of the polymer.

Side reactions involving the growing polyoxymethylene cations, such as chain transfer and transacetalization, can limit the achievable molecular weight. radtech.org One strategy to mitigate these side reactions is to manage the mobility of the active chain ends by conducting the polymerization at lower temperatures. For the related monomer 1,3,5-trioxane (B122180), conducting the propagation reaction in a "frozen" or solid state after initiation in a molten state has been shown to suppress oligomer formation and produce ultra-high molecular weight POM. rsc.org

The introduction of chain transfer agents (CTAs) is a primary method for controlling molecular weight in cationic polymerizations. researchgate.net Substances with active hydrogens, such as water, alcohols, or acids, can act as CTAs. researchgate.netresearchgate.net These agents terminate a growing polymer chain by transferring a fragment (like a proton or an alkoxide group) to the cationic end, thereby starting a new chain. researchgate.net The concentration of the CTA directly influences the degree of polymerization. While not extensively documented specifically for this compound, the principles derived from other cationic polymerizations are applicable. For instance, formic acid is used as a transfer agent in the copolymerization of trioxane and 1,3-dioxolane (B20135) to produce bishydroxy-functional POM macroinitiators of a specific molecular weight. radtech.org

Copolymerization Studies Involving this compound Monomer

Copolymerization is a key strategy to modify the properties of polyoxymethylene, particularly to enhance its thermal stability by disrupting the continuous sequence of oxymethylene units, which is susceptible to depolymerization ("unzipping"). This is achieved by incorporating comonomers that introduce more stable C-C bonds into the polymer backbone. frontiersin.org

While 1,3,5-trioxane is the most common monomer for producing POM copolymers, the principles of its cationic ring-opening copolymerization are directly relevant to this compound. Common comonomers include cyclic ethers and cyclic acetals like 1,3-dioxolane, ethylene (B1197577) oxide, and 1,3,5-trioxepane. frontiersin.orgrsc.org During the copolymerization of trioxane and 1,3-dioxolane, this compound has been identified as a byproduct, indicating the complex equilibria and reactions present in the system. rsc.org

The composition of the final copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios (r₁ and r₂). The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding another molecule of the same monomer (homopolymerization) to the rate constant of it adding the other monomer (copolymerization). nih.gov

| Primary Monomer | Comonomer | Resulting Copolymer Feature |

|---|---|---|

| 1,3,5-Trioxane / this compound | 1,3-Dioxolane | Introduction of stable -CH₂-CH₂-O- units, enhanced thermal stability. frontiersin.org |

| 1,3,5-Trioxane / this compound | Ethylene Oxide | Similar to 1,3-dioxolane, introduces oxyethylene units. rsc.org |

| 1,3,5-Trioxane / this compound | Cyclohexane Oxide | Incorporates bulky side groups, altering crystallinity and solubility. rsc.org |

| 1,3,5-Trioxane / this compound | 3-(alkoxymethyl)-3-ethyloxetane | Produces branched copolymers with varying side-chain lengths. frontiersin.org |

These studies create random copolymers where the comonomer units are distributed along the polyoxymethylene chain. frontiersin.org More advanced polymer architectures, such as block copolymers, can also be synthesized by combining living cationic polymerization with other controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Degradation Pathways and Mechanistic Studies of 1,3,5,7 Tetroxocane

Chemical Degradation Mechanisms

The chemical breakdown of 1,3,5,7-tetroxocane and its derivatives is primarily initiated by hydrolysis, leading to the formation of smaller, less complex molecules.

Hydrolysis Pathways of this compound and its Derivatives

This compound is the cyclic tetramer of formaldehyde (B43269), while its derivative, metaldehyde (B535048), is the cyclic tetramer of acetaldehyde (B116499). nih.govwikipedia.orgoup.com The stability of these tetroxocane rings is susceptible to acidic conditions. In the presence of acid, metaldehyde can slowly hydrolyze to acetaldehyde. echemi.com This process is reversible, and upon heating to approximately 80°C, both metaldehyde and its trimer counterpart, paraldehyde, revert to acetaldehyde. wikipedia.org The depolymerization of metaldehyde to acetaldehyde is complete above 200°C. nih.gov

The hydrolysis of acetals, the class of compounds to which tetroxocanes belong, is a well-understood process. masterorganicchemistry.com The mechanism involves protonation of an oxygen atom in the ring, followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate is then attacked by water, leading to the eventual breakdown of the ring structure.

Identification of Acetaldehyde as a Degradation Product

Acetaldehyde is a key degradation product of metaldehyde. oup.comechemi.com The breakdown of metaldehyde in acidic environments, such as the stomach, leads to the formation of acetaldehyde. echemi.comregulations.gov Research has shown that after ingestion of metaldehyde, acetaldehyde levels in the serum can be detected, although they may be low. echemi.com The toxicological effects of metaldehyde are largely attributed to this degradation product. echemi.com

Formation and Cleavage of Hemiacetal Intermediates

The degradation of the tetroxocane ring is predicted to proceed through the formation of linear hemiacetal intermediates. microbiologyresearch.org In the enzymatic degradation of metaldehyde, an oxygenase enzyme is thought to oxygenate the molecule, leading to the release of a linear hemiacetal. microbiologyresearch.org This hemiacetal is then iteratively cleaved, releasing acetaldehyde and a shorter-chain hemiacetal, which continues to break down. microbiologyresearch.org

Hemiacetals are compounds that contain both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. masterorganicchemistry.com Their formation is a key step in the hydrolysis of acetals. masterorganicchemistry.com The cleavage of the ether bonds within the tetroxocane structure is a critical part of this degradation pathway. nih.gov

Biological and Enzymatic Degradation of this compound Derivatives

Microorganisms have evolved the capability to break down complex organic molecules, including derivatives of this compound such as metaldehyde.

Microbial Degradation by Bacterial Communities

Bacterial communities in environments like soil have demonstrated the ability to metabolize metaldehyde. researchgate.net The potential for biological degradation of metaldehyde is widespread in soils, occurring at varying rates. researchgate.net Studies have shown that repeated exposure to metaldehyde can enhance the degradation capabilities of bacterial communities, suggesting an adaptation process. researchgate.net This adaptation may involve horizontal gene transfer, allowing the spread of degradation-related genes among different bacterial strains. microbiologyresearch.orgresearchgate.net

Bioaugmentation, the process of adding specific microbial populations to a contaminated system, has emerged as a promising approach for the bioremediation of metaldehyde from drinking water. microbiologyresearch.org

Isolation and Characterization of Metaldehyde-Degrading Microorganisms

Researchers have successfully isolated and identified specific bacterial strains capable of using metaldehyde as a sole source of carbon and energy for growth. nih.govresearchgate.netnih.gov This demonstrates that these microorganisms can completely break down the molecule.

Initial isolations identified two distinct bacterial genera, Acinetobacter (strain E1) and Variovorax (strain E3), from domestic soils. nih.govresearchgate.netnih.gov Subsequent studies have expanded the library of known metaldehyde-degrading microorganisms to include strains from the genera Pseudomonas, Caballeronia, Sphingobium, and Rhodococcus. microbiologyresearch.org

The degradation capabilities of these isolates vary. For instance, Acinetobacter E1 was found to degrade metaldehyde more rapidly and completely than Variovorax E3. nih.govresearchgate.net The Sphingobium strain CMET-H has shown effectiveness in depleting environmentally significant concentrations of metaldehyde in water. microbiologyresearch.org Genomic analysis of strains like Acinetobacter calcoaceticus E1 and Sphingobium CMET-H is providing insights into the genetic basis of this degradation. microbiologyresearch.org

Enzymatic Mechanisms (e.g., Role of Oxygenases and Lyases)

The biological degradation of this compound is a microbially-driven process involving specific enzymatic pathways. Research has identified a catabolic gene cluster responsible for the breakdown of this xenobiotic compound, highlighting the key roles of oxygenases and lyases in its degradation. whiterose.ac.uk

The initial and rate-limiting step in the degradation of the this compound ring is catalyzed by a specific type of oxygenase. researchgate.netmicrobiologyresearch.org Studies have identified a 2-oxoglutarate (2-OG)-dependent oxygenase, designated MahX, which is responsible for the oxidative cleavage of the ether bond within the ring structure. whiterose.ac.ukresearchgate.net This enzymatic action introduces an oxygen atom into the molecule, leading to the opening of the stable tetroxocane ring and the formation of a linear hemiacetal intermediate. researchgate.net A homologous enzyme, MahS, belonging to the phytanoyl-CoA family of oxygenases, has also been identified in other metaldehyde-degrading bacteria and is believed to perform the same initial oxidative attack on the this compound molecule. microbiologyresearch.org The activity of these oxygenases is dependent on cofactors such as Fe(II) and a reducing agent to achieve optimal degradation. whiterose.ac.uk

Following the initial ring cleavage by the oxygenase, the resulting linear hemiacetal is unstable. It is proposed that a lyase enzyme, designated MahY, then plays a crucial role in the subsequent degradation steps. researchgate.net This lyase is thought to accelerate the iterative breakdown of the hemiacetal intermediate, cleaving it to produce molecules of acetaldehyde. researchgate.netessex.ac.uk The final step in this proposed pathway involves an aldehyde dehydrogenase (AldH or MahZ), which oxidizes the resulting acetaldehyde to acetate, a compound that can be readily utilized by microorganisms in central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netmicrobiologyresearch.orgmicrobiologysociety.org

This enzymatic cascade, initiated by an oxygenase and propagated by a lyase, effectively dismantles the complex structure of this compound into simpler, assimilable molecules. The genetic basis for this degradation pathway has been located on mobile genetic elements, such as plasmids, suggesting that the capability to degrade this pesticide can be transferred between different bacterial species in the soil environment. whiterose.ac.ukmicrobiologyresearch.org

Table 1: Key Enzymes in the Proposed Degradation Pathway of this compound

| Enzyme Name | Enzyme Class | Proposed Role in Degradation | Gene | Reference |

| MahX | 2-oxoglutarate-dependent oxygenase | Catalyzes the initial oxidative ring cleavage of this compound to a linear hemiacetal. | mahX | whiterose.ac.ukresearchgate.net |

| MahS | Phytanoyl-CoA family oxygenase | Homolog of MahX; catalyzes the initial degradation step in some bacterial strains. | mahS | microbiologyresearch.org |

| MahY | Lyase (Vicinal Oxygen Chelate Superfamily) | Accelerates the iterative breakdown of the hemiacetal intermediate into acetaldehyde. | mahY | researchgate.net |

| AldH/MahZ | Aldehyde Dehydrogenase | Oxidizes acetaldehyde to acetate. | aldH/mahZ | researchgate.netmicrobiologyresearch.org |

Environmental Degradation Studies and Factors Influencing Kinetics

The degradation of this compound in the environment is a complex process influenced by a variety of biotic and abiotic factors. Its persistence and mobility are determined by the interplay between its chemical properties and the surrounding environmental conditions.

The primary route of degradation in the environment is through microbial action. nih.gov In soil, this compound is broken down into its monomer, acetaldehyde, which is then further mineralized to carbon dioxide and water. essex.ac.uk However, the rate of this degradation can vary dramatically. Reported half-life (DT50) values in soil range widely, from as short as 0.75 days to as long as 223 days, and in some laboratory conditions, even up to 4150 days. essex.ac.uknih.govinchem.org This variability is a key factor in its potential to persist and leach into water systems.

Several factors significantly influence the degradation kinetics:

Microbial Population: The presence of specific microbial communities with the genetic capacity to degrade this compound is fundamental. Bacteria from the genera Acinetobacter and Variovorax have been isolated and shown to utilize the compound as a sole carbon and energy source. nih.gov The abundance of these microorganisms can be a limiting factor in the degradation rate. inchem.org Prior exposure of the soil microbial community to the pesticide can lead to accelerated degradation upon subsequent applications. academicjournals.org

Oxygen Availability: Degradation is significantly faster under aerobic conditions. In one study, the aerobic half-life in a sandy loam soil was 67.2 days, whereas the anaerobic half-life in the same soil was 222 days. inchem.org This indicates that oxygen is crucial for the efficient enzymatic breakdown of the compound.

Soil Type and Properties: Soil texture and organic matter content can influence degradation rates. Some studies suggest that degradation is faster in lighter textured soils like sandy loams compared to clay loams. inchem.org However, other research has found no clear correlation between degradation and soil type, suggesting other factors may be more dominant. essex.ac.uk

Temperature: Lower temperatures decrease the rate of microbial degradation. microbiologysociety.org This is a critical factor, as the compound is often applied during cooler autumn and winter months.

Moisture Content: High soil moisture can lead to anaerobic conditions, slowing degradation and increasing the potential for surface runoff and leaching. microbiologysociety.orgnih.gov

Hydrolysis: While microbial degradation is the primary pathway, hydrolysis can also occur. However, this process is generally slow under typical environmental pH conditions, with calculated half-lives extending to years, suggesting it is not a major route of dissipation. whiterose.ac.uk

Aqueous Environment: Once this compound reaches water bodies, its degradation slows considerably, leading to greater persistence. essex.ac.uk

The compound's high mobility, due to its polarity and low soil binding affinity (low Koc), combined with its variable degradation rate, explains its frequent detection in surface and drinking water, often at concentrations exceeding regulatory limits. essex.ac.uk

Table 2: Research Findings on the Environmental Degradation of this compound

| Study Focus | Environmental Matrix | Key Findings | Reported Half-Life (DT50) | Reference |

| Aerobic vs. Anaerobic Degradation | Sandy Loam Soil | Degradation is significantly slower under anaerobic conditions. | Aerobic: 67.2 days; Anaerobic: 222 days | inchem.org |

| Field Dissipation Studies | Cabbage and Soil | Rapid disappearance observed in field conditions at multiple locations. | 0.75 - 1.02 days (in soil) | inchem.org |

| Field Dissipation Studies | Pakchoi and Soil | Rapid degradation in sandy loam and sandy soils. | 2.3 - 2.4 days (in soil) | inchem.org |

| Comprehensive Degradation Experiments | Various UK Soils | Highly variable degradation rates observed, influenced by moisture, temperature, and prior exposure. Lack of prior exposure and high moisture were high-risk conditions for low biodegradation. | 3.6 - 4150 days | microbiologysociety.orgnih.gov |

| General Environmental Fate Review | Soil and Water | Degrades to acetaldehyde and then CO2. Highly mobile in soil and more persistent in water. | 3.17 - 223 days (in soil) | essex.ac.uk |

| Microbial Mineralization | Various Agricultural and Garden Soils | Soil microbial communities show a ubiquitous potential to mineralize the compound. | 17.7% to 60.0% mineralization observed | researchgate.net |

Advanced Research Applications of 1,3,5,7 Tetroxocane in Chemical and Materials Science

Monomer for Specialty Polyoxymethylene and Related Copolymers

1,3,5,7-Tetroxocane, also known as tetraoxane (B8471865), is a crystalline monomer that can undergo ring-opening polymerization to form polyoxymethylene (POM), a high-performance engineering thermoplastic. annualreviews.orgwikipedia.org The solid-state polymerization of tetraoxane, often initiated by X-ray or gamma irradiation, has been a subject of detailed crystallographic analysis to understand the transition from a monomer crystal to a polymer chain. annualreviews.org

While POM homopolymers possess high stiffness and strength, their thermal stability can be limited. researchgate.net To enhance these properties, this compound can be used as a comonomer in conjunction with other cyclic ethers, such as 1,3,5-trioxane (B122180), or with monomers like dioxolane and ethylene (B1197577) oxide. wikipedia.orgatamanchemicals.comresearchgate.net The incorporation of a comonomer introduces stable carbon-carbon (C-C) bonds into the polyacetal backbone, which primarily consists of C-O bonds. researchgate.net These C-C linkages interrupt the "unzipping" depolymerization mechanism that can occur at the chain ends, thereby significantly improving the thermal and chemical stability of the resulting copolymer. researchgate.net The introduction of a comonomer also tends to reduce the crystallinity of the polymer, which can modify its mechanical properties. researchgate.net

Table 1: Comparison of Polyoxymethylene (POM) Homopolymer and Copolymer Properties

| Property | POM Homopolymer (e.g., from Formaldehyde (B43269)/Trioxane) | POM Copolymer (e.g., with Dioxolane/Ethylene Oxide Comonomers) | Rationale for Change |

|---|---|---|---|

| Chain Structure | (-CH₂-O-)n | (-CH₂-O-)n-(-CH₂-CH₂-O-)m | Incorporation of oxyethylene units from the comonomer. atamanchemicals.com |

| Crystallinity | High | Lower | Randomly distributed comonomer units disrupt the regularity of the polymer chain, hindering crystallization. researchgate.net |

| Melting Point (°C) | ~175-180 | ~165 | Lower crystallinity results in a lower melting temperature. wikipedia.org |

| Thermal Stability | Moderate | Enhanced | C-C bonds from the comonomer act as "stoppers" to prevent the unzipping (depolymerization) of the polymer chain from the ends. researchgate.netresearchgate.net |

| Chemical Stability | Good | Enhanced | The more stable C-C linkages increase resistance to chemical attack, particularly by bases. researchgate.net |